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Compound of Interest

Compound Name:
4-[(2-Chloropyridin-3-

yl)sulfonyl]thiomorpholine

CAS No.: 1156386-14-9

Cat. No.: B1451908 Get Quote

Product Focus: 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine CAS Registry Number:

(Representative Scaffold Class) Primary Application: Medicinal Chemistry Building Block / Lead

Scaffold (GPCR & Kinase Inhibitors)

Executive Summary: The Thiomorpholine
Liability[1]
In modern drug discovery, 4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine represents a

"privileged structure"—a core scaffold often utilized to target GPCRs (e.g., ROR

, GPR119) and specific kinases. However, its utility is frequently compromised by a specific
metabolic cross-reactivity profile distinct from its oxygen-containing isostere, the morpholine
derivative.

This guide objectively compares the Thiomorpholine scaffold against its two primary

bioisosteres: Morpholine and Piperazine. While the thiomorpholine moiety offers superior

lipophilicity (permeability), it introduces significant risks regarding CYP450-mediated S-

oxidation and reactive metabolite formation.
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Key Finding: Researchers should prioritize the Thiomorpholine scaffold only when membrane

permeability is the limiting factor. For general library screening, the Morpholine analog

demonstrates a superior safety/selectivity profile due to the absence of the sulfur oxidation

liability.

Comparative Profiling: Thiomorpholine vs.
Bioisosteres
The following data summarizes the physicochemical and biological performance of the target

molecule against its standard alternatives.

Table 1: Physicochemical & Metabolic Profile
Comparison

Feature
Target:

Thiomorpholine

Scaffold

Alt A: Morpholine

Scaffold

Alt B: Piperazine

Scaffold

Structure
Sulfur-containing

heterocycle

Oxygen-containing

heterocycle

Nitrogen-containing

heterocycle

Lipophilicity (cLogP) High (~1.8 - 2.2) Low (~0.5 - 0.9)
Tunable (pH

dependent)

Metabolic Stability Low (Liability) High Moderate

Primary Metabolite
Sulfoxide / Sulfone (S-

oxidation)
Ring opening (rare)

N-oxidation / N-

dealkylation

CYP Inhibition Risk
High (Reversible &

Mechanism-Based)
Low Moderate

Solubility Low High High (Salt form)

Permeability (PAMPA) High Moderate Low-Moderate

Table 2: Cross-Reactivity Risk Assessment
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Cross-Reactivity Domain Risk Level Mechanism & Mitigation

Immunological (Sulfa Allergy) Low

Lacks the N4-arylamine moiety

required for classic

sulfonamide hypersensitivity.

Cross-reactivity with antibiotic-

allergic patients is theoretically

low but requires standard

exclusion panels.

Metabolic (CYP450) High

The sulfur atom acts as a "soft"

nucleophile, serving as a

substrate for CYP3A4 and

CYP2D6. This leads to

competitive inhibition of these

enzymes (Drug-Drug

Interaction risk).

Chemical (SnAr) Moderate

The 2-Chloro position is

electrophilic. In biological

assays containing high

concentrations of nucleophilic

thiols (e.g., Glutathione), non-

specific covalent binding may

occur.

Mechanism of Action & Cross-Reactivity Pathways
Understanding the "why" behind the data is critical for scaffold selection.

The S-Oxidation Liability
Unlike the inert oxygen in morpholine, the sulfur in thiomorpholine is metabolically active.

Cytochrome P450 enzymes (specifically CYP3A4) rapidly oxidize the sulfide to a sulfoxide and

subsequently to a sulfone.

Impact: This changes the polarity of the molecule drastically during circulation, potentially

altering the pharmacodynamics (PD) and causing "metabolic switching" where the metabolite
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loses potency against the target.

Sulfonamide Hypersensitivity (The "Sulfa" Myth)
A common misconception is that all sulfonamides cause allergic cross-reactivity.

Clarification: Clinical evidence suggests that non-antibiotic sulfonamides (like this scaffold,

which lacks the N4-aromatic amine) do not show broad cross-reactivity with sulfonamide

antibiotics.[1][2] However, they can still trigger T-cell mediated delayed hypersensitivity in

rare cases.

Visualization: Metabolic & Reactivity Pathways
The following diagram illustrates the metabolic fate of the thiomorpholine scaffold compared to

the stable morpholine alternative.

Fig 1. Metabolic Liability of Thiomorpholine vs. Morpholine Stability
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Figure 1: The sulfur atom in the thiomorpholine scaffold serves as a site for CYP-mediated

oxidation, creating polarity shifts and potential toxicophores, unlike the inert morpholine

isostere.
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To validate this scaffold in your specific biological context, you must perform these self-

validating assays.

Protocol A: Microsomal Stability & Metabolite
Identification
Purpose: To quantify the S-oxidation rate and confirm if the thiomorpholine ring is the primary

site of metabolism.

Preparation:

Test Compound: 1 µM final concentration in phosphate buffer (pH 7.4).

System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

Cofactor: NADPH regenerating system.

Incubation:

Incubate at 37°C.

Timepoints: 0, 5, 15, 30, 60 minutes.

Termination:

Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

Analysis (LC-MS/MS):

Monitor parent depletion.

Crucial Step: Set Mass Spec to scan for +16 Da (Sulfoxide) and +32 Da (Sulfone) shifts.

Interpretation:

If

min and +16 Da peak is dominant
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High Metabolic Liability (Switch to Morpholine).

Protocol B: Reactive Metabolite Trapping (GSH Adducts)
Purpose: To ensure the 2-chloropyridine moiety does not covalently bind to off-target proteins.

Incubation: Mix Test Compound (10 µM) + HLM + NADPH + Glutathione (GSH, 5 mM).

Detection: Analyze via LC-MS/MS searching for Neutral Loss of 129 Da (pyroglutamic acid

moiety) or specific GSH adduct mass shifts.

Result: Presence of GSH adducts indicates the 2-Cl group is too reactive (chemically labile)

or the thiomorpholine is forming reactive sulfenic acids.

Decision Logic: When to Use Which Scaffold?
Use this logic flow to select the correct building block for your campaign.
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Fig 2. Scaffold Selection Decision Matrix
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Figure 2: Decision matrix prioritizing lipophilicity (Thiomorpholine) versus metabolic stability

(Morpholine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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